molecular formula C6H7NO2 B121437 4-Methoxypyridine N-oxide CAS No. 1122-96-9

4-Methoxypyridine N-oxide

Cat. No.: B121437
CAS No.: 1122-96-9
M. Wt: 125.13 g/mol
InChI Key: BOFAIBPJCWFJFT-UHFFFAOYSA-N
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Description

4-Methoxypyridine N-oxide is an organic compound with the molecular formula C6H7NO2. It is a white to pale yellow solid that is soluble in water and various organic solvents. This compound is a derivative of pyridine, where the nitrogen atom is oxidized, and a methoxy group is attached to the fourth position of the pyridine ring. It is used in various chemical reactions and has significant applications in scientific research and industry .

Mechanism of Action

Target of Action

4-Methoxypyridine N-oxide is a heteroaromatic N-oxide . It is used as a nucleophilic catalyst in oligonucleotide synthesis and free radical polymerization . Therefore, its primary targets are the molecules involved in these processes.

Mode of Action

As a nucleophilic catalyst, this compound facilitates the reaction by donating an electron pair to an electrophile. This interaction results in the formation of a covalent bond with the target molecule, thereby promoting the reaction .

Biochemical Pathways

It is known to be involved in the synthesis of oligonucleotides and free radical polymerization . These processes are crucial for various biological functions, including DNA replication and the formation of polymer structures.

Result of Action

The molecular and cellular effects of this compound’s action depend on the specific reaction it is catalyzing. In the case of oligonucleotide synthesis, it could lead to the formation of new DNA strands. In free radical polymerization, it could result in the formation of complex polymer structures .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. These include temperature, pH, and the presence of other reactants or catalysts. For instance, the reaction conditions for the synthesis of oligonucleotides or free radical polymerization would significantly impact the compound’s action .

Biochemical Analysis

Biochemical Properties

4-Methoxypyridine N-oxide plays a significant role in biochemical reactions due to its ability to act as a nucleophilic catalyst. It interacts with various enzymes, proteins, and other biomolecules. For instance, it forms a 1:1 complex with 2,4-dinitrophenol due to the formation of intermolecular hydrogen bonds between the O-H and N-O groups . This interaction highlights its potential in facilitating biochemical reactions by stabilizing transition states and intermediates.

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. The compound’s ability to form complexes with other molecules can alter the cellular environment, leading to changes in metabolic flux and gene expression patterns . These changes can impact various cellular functions, including growth, differentiation, and apoptosis.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It can inhibit or activate enzymes by forming stable complexes with them. For example, its interaction with bis(pinacolato)diboron reagent in CD3CN has been studied using NMR, revealing the formation of a 1:1 complex . Such interactions can lead to enzyme inhibition or activation, thereby influencing biochemical pathways and gene expression.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that the infrared and Raman spectra of this compound provide insights into its thermodynamic functions and stability over a wide temperature range . These findings are essential for understanding its long-term impact on cellular processes in both in vitro and in vivo studies.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects by modulating enzyme activity and gene expression. At higher doses, it can cause toxic or adverse effects. The threshold effects observed in these studies are critical for determining the safe and effective dosage range for potential therapeutic applications .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound’s role as a nucleophilic catalyst in oligonucleotide synthesis and free radical polymerization underscores its importance in metabolic processes . These interactions can lead to changes in the levels of key metabolites, affecting overall cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound’s hygroscopic nature and ability to form complexes with other molecules affect its localization and accumulation within specific cellular compartments . Understanding these interactions is crucial for determining its bioavailability and therapeutic potential.

Subcellular Localization

This compound’s subcellular localization is determined by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles, influencing its activity and function. The ability of this compound to form stable complexes with other biomolecules can affect its localization and subsequent biochemical effects .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Methoxypyridine N-oxide can be synthesized through the oxidation of 4-methoxypyridine. One common method involves the use of hydrogen peroxide (H2O2) as the oxidizing agent in the presence of a base such as potassium carbonate (K2CO3). The reaction is typically carried out at room temperature, and the product is purified through recrystallization or column chromatography .

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes to ensure efficient production. The use of catalytic systems and optimized reaction conditions can enhance yield and purity. The product is often isolated through crystallization and further purified to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions: 4-Methoxypyridine N-oxide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

  • 2-Methoxypyridine N-oxide
  • 3-Methoxypyridine N-oxide
  • Pyridine N-oxide
  • 4-Methoxypyridine

Comparison: 4-Methoxypyridine N-oxide is unique due to the presence of both the methoxy group and the N-oxide group, which impart distinct electronic and steric properties. Compared to its isomers (2- and 3-methoxypyridine N-oxide), it exhibits different reactivity patterns and applications. Pyridine N-oxide lacks the methoxy group, making it less versatile in certain synthetic applications .

Properties

IUPAC Name

4-methoxy-1-oxidopyridin-1-ium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NO2/c1-9-6-2-4-7(8)5-3-6/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOFAIBPJCWFJFT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=[N+](C=C1)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30149956
Record name 4-Methoxypyridine N-oxide
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Molecular Weight

125.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1122-96-9
Record name 4-Methoxypyridine N-oxide
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Record name 4-Methoxypyridine N-oxide
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Record name 4-methoxypyridine N-oxide
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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